![molecular formula C12H14N4OS2 B5869665 N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869665.png)
N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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Overview
Description
N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as MTA, is a thioacetamide derivative that has been synthesized and studied for its potential use in scientific research. MTA has been found to have various biochemical and physiological effects, making it a promising compound for further investigation.
Mechanism of Action
The exact mechanism of action of N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood. However, it has been suggested that N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide may exert its effects through the inhibition of protein synthesis. N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to inhibit the activity of the enzyme methionine aminopeptidase, which is involved in the initiation of protein synthesis.
Biochemical and Physiological Effects
N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of fungi and bacteria, as well as cancer cells. N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has also been found to modulate synaptic transmission in the brain, suggesting that it may have potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been found to have a wide range of potential applications in scientific research. However, one limitation of using N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One area of research could focus on the development of new antimicrobial agents based on the structure of N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. Another area of research could focus on the potential use of N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide in the treatment of neurological disorders. Additionally, further research could be conducted to better understand the mechanism of action of N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide and its potential applications in scientific research.
Synthesis Methods
N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide can be synthesized through the reaction of 2-(methylthio)aniline and 4-methyl-4H-1,2,4-triazole-3-thiol with acetic anhydride. The reaction produces N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide as a yellow solid, which can be purified through recrystallization.
Scientific Research Applications
N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential use in various scientific research applications. It has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, N-[2-(methylthio)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential use in neuroscience research, as it has been found to modulate synaptic transmission in the brain.
properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c1-16-8-13-15-12(16)19-7-11(17)14-9-5-3-4-6-10(9)18-2/h3-6,8H,7H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXYKJRSAGRYLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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